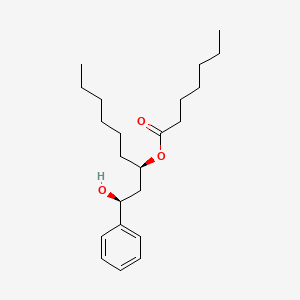
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate is an organic compound characterized by a hydroxyl group, a phenyl group, and a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate typically involves the esterification of (1S,3R)-1-Hydroxy-1-phenylnonan-3-ol with heptanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of (1S,3R)-1-Oxo-1-phenylnonan-3-yl heptanoate.
Reduction: Formation of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanol.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl acetate: Similar structure but with an acetate ester instead of a heptanoate ester.
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl butanoate: Similar structure but with a butanoate ester instead of a heptanoate ester.
Uniqueness
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate is unique due to its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate or functional material in various applications.
Properties
CAS No. |
920957-39-7 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(1S,3R)-1-hydroxy-1-phenylnonan-3-yl] heptanoate |
InChI |
InChI=1S/C22H36O3/c1-3-5-7-12-16-20(25-22(24)17-13-8-6-4-2)18-21(23)19-14-10-9-11-15-19/h9-11,14-15,20-21,23H,3-8,12-13,16-18H2,1-2H3/t20-,21+/m1/s1 |
InChI Key |
QIPFBUSHSOYTNH-RTWAWAEBSA-N |
Isomeric SMILES |
CCCCCC[C@H](C[C@@H](C1=CC=CC=C1)O)OC(=O)CCCCCC |
Canonical SMILES |
CCCCCCC(CC(C1=CC=CC=C1)O)OC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















